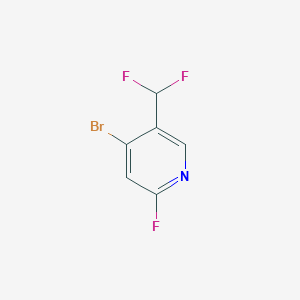
3-Ethynyl-4-hydroxy-6-methylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethynyl-4-hydroxy-6-methylpyridin-2(1H)-one is a synthetic organic compound that belongs to the pyridinone family. Compounds in this family are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of functional groups such as ethynyl, hydroxy, and methyl on the pyridinone ring can significantly influence the compound’s chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-4-hydroxy-6-methylpyridin-2(1H)-one typically involves multi-step organic reactions. One possible route could be:
Starting Material: Begin with a suitable pyridine derivative.
Functional Group Introduction: Introduce the ethynyl group via a Sonogashira coupling reaction.
Hydroxylation: Introduce the hydroxy group through selective hydroxylation.
Methylation: Add the methyl group using a methylation reagent such as methyl iodide.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic route for large-scale production. This could include:
Catalyst Optimization: Using efficient catalysts to increase yield.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions.
Purification: Employing techniques such as crystallization or chromatography for purification.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethynyl-4-hydroxy-6-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The ethynyl group can be reduced to an alkene or alkane.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents such as hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides for nucleophilic substitution.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alkene or alkane.
Substitution: Formation of ethers or esters.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 3-Ethynyl-4-hydroxy-6-methylpyridin-2(1H)-one would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group could participate in covalent bonding with target proteins, while the hydroxy group might form hydrogen bonds, enhancing binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-6-methyl-2-pyridone: Lacks the ethynyl group, which may result in different reactivity and biological activity.
3-Ethynyl-4-hydroxy-2-pyridone: Similar structure but without the methyl group, potentially affecting its chemical properties.
Uniqueness
3-Ethynyl-4-hydroxy-6-methylpyridin-2(1H)-one is unique due to the combination of its functional groups, which can impart distinct chemical reactivity and biological activity compared to other pyridinone derivatives.
Propriétés
Numéro CAS |
74697-15-7 |
|---|---|
Formule moléculaire |
C8H7NO2 |
Poids moléculaire |
149.15 g/mol |
Nom IUPAC |
3-ethynyl-4-hydroxy-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C8H7NO2/c1-3-6-7(10)4-5(2)9-8(6)11/h1,4H,2H3,(H2,9,10,11) |
Clé InChI |
VHMFMNBINHUFNY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=O)N1)C#C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


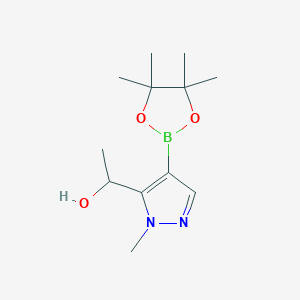

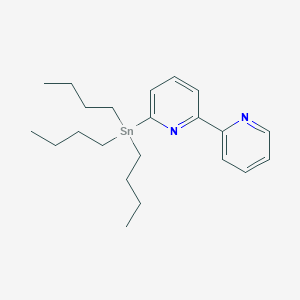
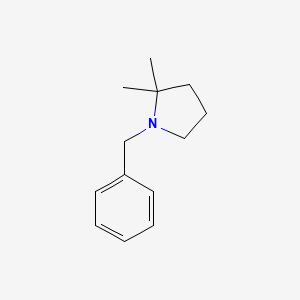
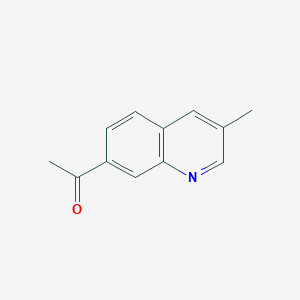
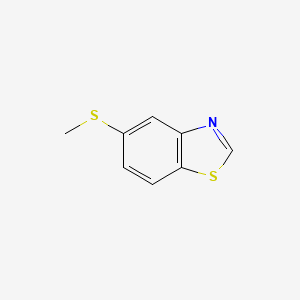
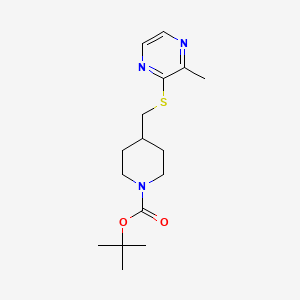
![3-[(1,3-Thiazol-2-ylamino)methylidene]oxolan-2-one](/img/structure/B13969710.png)
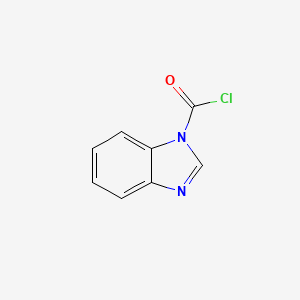
![2-Chloro-5,7-dihydrofuro[3,4-D]pyrimidin-4(3H)-one](/img/structure/B13969721.png)
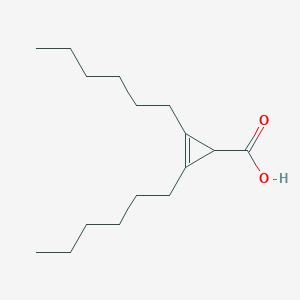
![1-Ethyl-2-(4-(ethylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B13969748.png)
![2-(8-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13969765.png)
